3-Methyl-2-(piperidin-3-yloxy)pyridine

Descripción

BenchChem offers high-quality 3-Methyl-2-(piperidin-3-yloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(piperidin-3-yloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C11H16N2O |

|---|---|

Peso molecular |

192.26 g/mol |

Nombre IUPAC |

3-methyl-2-piperidin-3-yloxypyridine |

InChI |

InChI=1S/C11H16N2O/c1-9-4-2-7-13-11(9)14-10-5-3-6-12-8-10/h2,4,7,10,12H,3,5-6,8H2,1H3 |

Clave InChI |

MOYYAGNAYHQLQW-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N=CC=C1)OC2CCCNC2 |

Origen del producto |

United States |

Chemical structure and physical properties of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of 3-Methyl-2-(piperidin-3-yloxy)pyridine. As a molecule of interest in medicinal chemistry and drug discovery, this document synthesizes available data to offer a valuable resource for researchers, scientists, and professionals in the field of drug development. While experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from analogous structures and foundational chemical principles to present a scientifically grounded profile. This includes a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential pharmacological relevance based on the activities of structurally related compounds.

Introduction

The pyridine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The combination of these two heterocycles in 3-Methyl-2-(piperidin-3-yloxy)pyridine creates a molecule with a unique three-dimensional architecture and electronic distribution, suggesting its potential for interaction with various biological targets. The ether linkage between the 3-methylpyridine and piperidine rings introduces a degree of conformational flexibility, which can be crucial for optimizing binding to a target protein. This guide aims to provide a detailed analysis of this compound to facilitate further research and development efforts.

Chemical Structure and Synthesis

The fundamental architecture of 3-Methyl-2-(piperidin-3-yloxy)pyridine is characterized by a 3-methylpyridine ring linked via an ether bond at the 2-position to the 3-position of a piperidine ring.

Structural Elucidation

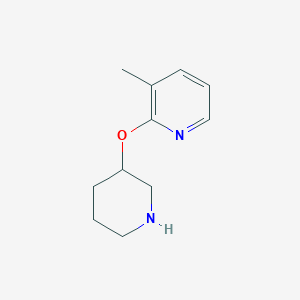

The chemical structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine is presented below.

Molecular Formula: C₁₁H₁₆N₂O[1]

Molecular Weight: 192.26 g/mol [1]

CAS Number: 1248132-17-3[1]

SMILES: CC1=CC=CN=C1OC2CNCCC2[1]

Caption: Chemical structure of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Proposed Synthesis Pathway

Caption: Proposed synthesis of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation of 3-Hydroxypiperidine: To a solution of N-protected 3-hydroxypiperidine (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.

-

Nucleophilic Substitution: To the solution containing the piperidin-3-olate, add a solution of 2-chloro-3-methylpyridine (1.0-1.2 equivalents) in the same anhydrous solvent dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to an elevated temperature (e.g., 60-80 °C) to drive the reaction to completion. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Deprotection (if applicable): If an N-protected 3-hydroxypiperidine was used, the protecting group (e.g., Boc) is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid or hydrochloric acid in a suitable solvent).

-

Final Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking) to afford the desired 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability for drug development, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 | [1] |

| Topological Polar Surface Area (TPSA) | 34.15 Ų | [1] |

| logP | 1.52082 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage | 4°C, protect from light | [1] |

Spectroscopic and Analytical Profile

Detailed experimental spectroscopic data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is not widely published. However, a predicted spectroscopic profile can be constructed based on the analysis of its constituent functional groups and data from related compounds.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the 3-methylpyridine and piperidine rings.

-

Pyridine Ring Protons: Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The methyl group will likely appear as a singlet around δ 2.2-2.5 ppm.

-

Piperidine Ring Protons: The protons on the piperidine ring will be in the aliphatic region (δ 1.5-3.5 ppm). The proton attached to the carbon bearing the oxygen (C3-H) will be the most downfield of the piperidine protons, likely appearing as a multiplet around δ 4.0-4.5 ppm. The protons on the carbons adjacent to the nitrogen will also be relatively downfield.

-

NH Proton: The piperidine NH proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule.

-

Pyridine Ring Carbons: The carbons of the pyridine ring are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the oxygen (C2) will be significantly downfield.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region (δ 20-60 ppm). The carbon attached to the oxygen (C3) will be the most downfield of this set.

-

Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

C-O-C Stretch: A strong band corresponding to the ether linkage is expected in the region of 1250-1050 cm⁻¹.

-

C=N and C=C Stretching: Vibrations from the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretching from the pyridine ring will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups will be seen just below 3000 cm⁻¹.

-

N-H Stretching: A moderate, and potentially broad, band for the piperidine N-H stretch is expected around 3300-3500 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 192. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Potential Pharmacological Applications and Drug Development Insights

While there is no specific pharmacological data available for 3-Methyl-2-(piperidin-3-yloxy)pyridine, the structural motifs present in the molecule are found in compounds with known biological activities.

Analogs as Serotonin 5-HT1F Receptor Agonists

Patents have been filed for (piperidinyloxy)pyridinyl compounds that act as 5-HT1F receptor agonists. These compounds are being investigated for the treatment of migraine. The general structure disclosed in these patents bears a strong resemblance to 3-Methyl-2-(piperidin-3-yloxy)pyridine, suggesting that it may also possess activity at this receptor.

GPR119 Modulators

Pyrimidinylpiperidinyloxypyridone analogues have been explored as GPR119 modulators for the potential treatment of metabolic disorders such as type 2 diabetes and obesity. The piperidin-oxy-pyridine core is a key feature of these molecules, indicating that 3-Methyl-2-(piperidin-3-yloxy)pyridine could be a starting point for the design of novel GPR119 modulators.

General CNS and Other Applications

The piperidine and pyridine moieties are common in a wide range of centrally acting agents. Therefore, it is plausible that 3-Methyl-2-(piperidin-3-yloxy)pyridine could be investigated for its potential effects on various CNS targets. Additionally, pyridine derivatives have shown a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Conclusion

3-Methyl-2-(piperidin-3-yloxy)pyridine is a heterocyclic compound with a structural framework that suggests significant potential for applications in drug discovery and development. While direct experimental data is currently limited, this in-depth guide provides a solid foundation for future research by offering a plausible synthetic strategy, predicted physicochemical and spectroscopic properties, and insights into its potential pharmacological relevance based on the analysis of structurally related compounds. Further investigation into the synthesis and biological evaluation of this molecule is warranted to fully explore its therapeutic potential.

References

- Google Patents.

- Google Patents. WO2004094380A1 - (piperidinyloxy)phenyl, (piperidinyloxy)pyridinyl, (piperidinylsulfanyl)phenyl and (piperidinylsulfanyl)pyridinyl compounds as 5-ht1f agonists. ()

- Google Patents.

-

MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. ([Link])

-

The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ([Link])

-

NextSDS. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride — Chemical Substance Information. ([Link])

-

PubMed Central (PMC). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. ([Link])

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

-

NIST WebBook. Pyridine, 3-methyl-. ([Link])

-

ResearchGate. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. ([Link])

-

World Journal of Pharmaceutical and Pharmaceutical Sciences. Pharmacological activities of pyridine derivatives: a review. ([Link])

Sources

Elucidating the Mechanism of Action of 3-Methyl-2-(piperidin-3-yloxy)pyridine: A Strategic Guide for Early Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Novel chemical entities (NCEs) are the bedrock of therapeutic innovation. 3-Methyl-2-(piperidin-3-yloxy)pyridine represents such an entity, incorporating the privileged pyridine and piperidine scaffolds known to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its mechanism of action (MoA) in an early drug discovery context. We will move from broad, unbiased screening to focused, hypothesis-driven experimentation, ensuring a self-validating and robust investigational cascade.

Introduction to 3-Methyl-2-(piperidin-3-yloxy)pyridine: A Molecule of Untapped Potential

3-Methyl-2-(piperidin-3-yloxy)pyridine is a small molecule with the chemical formula C₁₁H₁₆N₂O.[3] Its structure is characterized by a pyridine ring linked via an ether bond to a piperidine ring, with a methyl group on the pyridine. While specific biological data for this exact molecule is not extensively documented in publicly available literature, the constituent chemical motifs are prevalent in a multitude of FDA-approved drugs and clinical candidates.[1][2]

The pyridine ring is a common feature in kinase inhibitors and other agents targeting ATP-binding sites.[4][5] The piperidine moiety is a versatile scaffold found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and transporters, and is crucial for modulating physicochemical properties such as solubility and brain penetration.[1][6] The combination of these two rings suggests a broad potential for biological activity, making a systematic investigation of its MoA a compelling endeavor.

Phase 1: Unbiased Target Identification and Initial Characterization

The primary challenge with an NCE is to identify its molecular target(s) without a priori assumptions. Therefore, the initial experimental phase must be broad and designed to generate testable hypotheses.

High-Throughput Phenotypic Screening

Phenotypic screening in relevant human cell lines is a powerful, unbiased approach to identify compounds that induce a desired physiological change.

Experimental Protocol: High-Content Imaging for Neurite Outgrowth

-

Cell Plating: Seed human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons in 96-well, optically clear-bottom plates at a density of 10,000 cells/well.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 3-Methyl-2-(piperidin-3-yloxy)pyridine in DMSO, starting from 10 mM. Add the compound to the cells for a final concentration range of 10 µM to 0.5 nM. Include a vehicle control (DMSO) and a positive control (e.g., Retinoic Acid).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with antibodies against β-III tubulin (for neurons) and DAPI (for nuclei).

-

Imaging and Analysis: Acquire images using a high-content imaging system. Analyze neurite length, branch points, and cell viability.

Causality and Rationale: This experiment will reveal if the compound has a functional effect on neuronal morphology, which could be indicative of activity at targets involved in neurodegeneration or neurodevelopment.

Broad-Based Target Binding Panels

To identify potential molecular targets directly, the compound should be screened against a large, commercially available panel of receptors, enzymes, transporters, and ion channels.

Workflow for Target Binding Profiling

Caption: Workflow for initial target identification using binding panels.

Data Presentation: Hypothetical Binding Panel Results

| Target Class | Specific Target | % Inhibition at 10 µM |

| GPCR (Dopamine) | D₂ Receptor | 85% |

| GPCR (Serotonin) | 5-HT₂ₐ Receptor | 72% |

| Kinase | GSK3β | 15% |

| Ion Channel | hERG | 5% |

Interpretation: The hypothetical data in the table suggests that 3-Methyl-2-(piperidin-3-yloxy)pyridine may be a ligand for the D₂ and 5-HT₂ₐ receptors. The low inhibition of GSK3β and hERG suggests initial selectivity.

Phase 2: Target Validation and Mechanistic Deep Dive

The hits from Phase 1 must be rigorously validated to confirm the interaction and elucidate the nature of the molecular mechanism.

Confirmation of Target Engagement in a Cellular Context

Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can confirm that the compound binds to the putative target within a live cell.

Experimental Protocol: NanoBRET™ Target Engagement Assay for D₂ Receptor

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the D₂ receptor fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the D₂ receptor.

-

Compound Treatment: Add serial dilutions of 3-Methyl-2-(piperidin-3-yloxy)pyridine to the transfected cells.

-

BRET Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission.

-

Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates that the compound is displacing the tracer from the target protein.

Causality and Rationale: This experiment validates that the compound can penetrate the cell membrane and engage with the target protein in its native environment.

Functional Assays to Determine MoA

Once target engagement is confirmed, functional assays are required to determine if the compound is an agonist, antagonist, or allosteric modulator.

Workflow for Functional Characterization

Caption: Workflow for determining the functional activity of the compound.

Experimental Protocol: cAMP Assay for D₂ Receptor (a Gαi-coupled GPCR)

-

Cell Plating: Plate CHO cells stably expressing the human D₂ receptor in a 96-well plate.

-

Compound Treatment:

-

Agonist Mode: Treat cells with increasing concentrations of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

-

Antagonist Mode: Pre-incubate cells with increasing concentrations of the compound, then stimulate with a known D₂ agonist (e.g., quinpirole) at its EC₈₀ concentration.

-

-

cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).

-

Data Analysis:

-

Agonist Mode: A dose-dependent decrease in cAMP indicates agonism.

-

Antagonist Mode: A dose-dependent reversal of the quinpirole-induced cAMP decrease indicates antagonism.

-

Data Presentation: Hypothetical Functional Data

| Assay Mode | Metric | Value |

| Agonist | EC₅₀ | > 10 µM |

| Antagonist | IC₅₀ | 150 nM |

| Antagonist | Kᵢ | 95 nM |

Interpretation: The hypothetical data suggests that 3-Methyl-2-(piperidin-3-yloxy)pyridine is a potent antagonist of the D₂ receptor with no significant agonist activity.

Phase 3: Early ADME-Tox and Selectivity Profiling

A promising MoA must be paired with acceptable drug-like properties.

In Vitro ADME Assays

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays should be run concurrently.

Data Presentation: Summary of Early ADME Properties

| Assay | Result | Implication |

| Aqueous Solubility (pH 7.4) | 150 µg/mL | Good solubility |

| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | High permeability |

| Microsomal Stability (Human) | t₁/₂ = 45 min | Moderate metabolic stability |

| CYP3A4 Inhibition | IC₅₀ = 8 µM | Low risk of drug-drug interactions |

Selectivity Profiling

The compound should be tested in functional assays against other closely related targets identified in the initial binding screen (e.g., 5-HT₂ₐ) to determine its selectivity.

Conclusion: Synthesizing a Mechanistic Hypothesis

Based on the systematic investigation outlined above, a well-supported, data-driven mechanistic hypothesis can be formulated. For our hypothetical example, 3-Methyl-2-(piperidin-3-yloxy)pyridine is a selective D₂ receptor antagonist with good cell permeability and moderate metabolic stability. This profile suggests potential therapeutic applications in indications where D₂ receptor antagonism is beneficial, such as psychosis. This initial MoA provides a strong foundation for lead optimization, in vivo efficacy studies, and further preclinical development.

References

-

Wang, J. et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

-

ECHA. 3-methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride — Chemical Substance Information. Available at: [Link]

-

Mishra, S. et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

-

Wu, F. et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 235-249. Available at: [Link]

-

PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

-

Vitaku, E. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1389. Available at: [Link]

-

RCSB PDB. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

-

NextSDS. 3-[(PIPERIDIN-3-YLOXY)METHYL]PYRIDINE — Chemical Substance Information. Available at: [Link]

- Google Patents. US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane.

-

MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available at: [Link]

-

IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

-

Hindawi. Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Available at: [Link]

-

J-STAGE. Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

Molecular weight, exact mass, and solubility of 3-Methyl-2-(piperidin-3-yloxy)pyridine

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, pyridine and piperidine scaffolds are foundational elements in the design of novel therapeutic agents. The compound 3-Methyl-2-(piperidin-3-yloxy)pyridine represents a confluence of these important heterocyclic systems, presenting a unique structural motif for exploration. A molecule's potential to become a successful drug is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Among these, aqueous solubility is a critical, often challenging, parameter that can determine the success or failure of a drug candidate.[2][3] Poor solubility can severely limit a drug's bioavailability, rendering an otherwise potent compound ineffective.[4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with 3-Methyl-2-(piperidin-3-yloxy)pyridine or structurally related compounds. It provides a detailed overview of its core physicochemical properties, including molecular weight and exact mass. Recognizing that publicly available experimental data for this specific molecule is limited, this document presents a practical roadmap for its characterization, detailing both the in silico predictive methods and the gold-standard experimental protocols required to determine its solubility profile. The methodologies are presented from the perspective of a senior application scientist, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.

Section 1: Core Physicochemical and Structural Identity

A precise understanding of a compound's identity is the bedrock of all subsequent experimental and theoretical work. This section outlines the fundamental properties of 3-Methyl-2-(piperidin-3-yloxy)pyridine.

Chemical Identifiers

-

IUPAC Name: 3-Methyl-2-(piperidin-3-yloxy)pyridine

-

CAS Number: 1248132-17-3[5]

-

Molecular Formula: C₁₁H₁₆N₂O[5]

Molecular Weight vs. Exact Mass

It is crucial to distinguish between molecular weight and exact mass.

-

Molecular Weight (or Molar Mass) is the weighted average mass of a molecule's atoms based on the natural isotopic abundance of the elements. It is used for stoichiometric calculations in bulk chemical reactions (e.g., preparing solutions).

-

Exact Mass is the calculated mass of a molecule using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is fundamental in high-resolution mass spectrometry for confirming molecular identity.

The values for 3-Methyl-2-(piperidin-3-yloxy)pyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | [ChemScene][5] |

| Molecular Weight | 192.26 g/mol | [ChemScene][5] |

| Exact Mass | 192.1263 Da | Calculated |

Section 2: The Solubility Profile: A Roadmap to Characterization

Aqueous solubility is a prerequisite for absorption, as a drug must be in solution to pass through biological membranes.[4] While experimental data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is not prevalent in the literature, this section provides the established workflow for determining this critical parameter, from initial computational estimates to definitive experimental measurement.

In Silico Prediction: The First Step

Computational, or in silico, methods offer a rapid and cost-effective first pass at estimating a compound's solubility.[1][6] These models use structural features of the molecule to predict its behavior.[7] For 3-Methyl-2-(piperidin-3-yloxy)pyridine, several key descriptors have been calculated:

| Computed Property | Value | Significance in Solubility Prediction | Source |

| LogP (Octanol-Water Partition Coefficient) | 1.52 | Measures lipophilicity. A lower LogP generally suggests higher aqueous solubility. A value of 1.52 indicates moderate lipophilicity. | [ChemScene][5] |

| Topological Polar Surface Area (TPSA) | 34.15 Ų | Estimates the surface area of polar atoms. Higher TPSA is often correlated with lower membrane permeability but can improve solubility through hydrogen bonding with water. | [ChemScene][5] |

| Hydrogen Bond Donors | 1 | The N-H group on the piperidine ring. | [ChemScene][5] |

| Hydrogen Bond Acceptors | 3 | The ether oxygen and the two nitrogen atoms. | [ChemScene][5] |

These parameters are inputs for Quantitative Structure-Property Relationship (QSPR) models, which use mathematical equations derived from large datasets of known compounds to predict solubility.[1] While predictive, these models are invaluable for prioritizing candidates in early discovery, saving significant time and resources.[6]

The logical workflow for computational prediction is illustrated below.

Caption: A typical workflow for predicting compound solubility using computational models.

Experimental Determination: The Gold Standard

While predictions are useful, definitive solubility data must be obtained experimentally. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[4][8] This method involves adding an excess amount of the solid compound to a solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered solution.

The choice of this method is deliberate: it measures the true equilibrium or thermodynamic solubility, which is the most relevant value for biopharmaceutical assessment. The process, while more resource-intensive than computational methods, provides the accuracy needed for later-stage development decisions.[4]

An overview of the experimental workflow is provided below.

Caption: The standardized workflow for the shake-flask method of solubility determination.

Critical Factors Influencing Solubility

For an ionizable compound like 3-Methyl-2-(piperidin-3-yloxy)pyridine, several factors can dramatically influence its measured solubility:

-

pH: The molecule contains two basic nitrogen atoms (one on the pyridine ring, one on the piperidine ring). In acidic conditions (lower pH), these nitrogens will become protonated (cationic). This charge generally increases the molecule's interaction with polar water molecules, leading to significantly higher aqueous solubility compared to its neutral form at higher pH. Therefore, solubility must be determined at multiple physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine, and pH 7.4 for blood).[4]

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.[9] It is standard practice to perform solubility assessments at both room temperature (25°C) and physiological temperature (37°C).

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different lattice energies, resulting in different solubilities. It is important to characterize the solid form used in the experiment via techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[8]

Section 3: Detailed Experimental & Computational Protocols

This section provides actionable, step-by-step methodologies for the workflows described above.

Protocol: In Silico Solubility Prediction

-

Obtain Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound: CC1=CC=CN=C1OC2CNCCC2.

-

Select Tool: Utilize a reliable, freely available cheminformatics tool such as SwissADME or a commercially available platform like ChemDraw or StarDrop.

-

Input Data: Paste the SMILES string into the selected software.

-

Execute Calculation: Run the physicochemical properties prediction module. The software will calculate the descriptors outlined in Section 2.1.

-

Analyze Output: The tool will provide a predicted solubility value, often expressed as logS (the base-10 logarithm of the molar solubility). Interpret this value using the tool's provided scale (e.g., poorly, moderately, highly soluble).

Protocol: Experimental Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the principles outlined in the OECD Guideline for Testing of Chemicals, No. 107.[10][11]

-

Preparation of Media: Prepare buffers at the desired pH values (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer, pH 7.4 phosphate-buffered saline). Ensure all media are degassed.

-

Sample Preparation: To a series of 2 mL glass vials, add an excess of solid 3-Methyl-2-(piperidin-3-yloxy)pyridine. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required (e.g., 1-2 mg).

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can confirm the time to reach a plateau concentration.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow for sedimentation of excess solid. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[11]

-

Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean analysis vial. This step is critical to remove any fine particulates that would artificially inflate the measured concentration.

-

Quantification:

-

Prepare a set of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at known concentrations.

-

Analyze the filtered samples and calibration standards using a validated HPLC-UV or LC-MS/MS method.

-

Construct a calibration curve (Peak Area vs. Concentration).

-

Determine the concentration of the compound in the filtered samples by interpolating from the calibration curve.

-

-

Reporting: Report the final solubility in mg/mL or mM at the specified pH and temperature.

Conclusion

3-Methyl-2-(piperidin-3-yloxy)pyridine is a compound with a structural framework of interest to medicinal chemistry. This guide has established its core physicochemical identity, providing its molecular weight (192.26 g/mol ) and CAS number (1248132-17-3).[5] While experimental solubility data is not yet widely published, a clear and robust pathway for its determination has been detailed. The initial in silico assessment, based on calculated descriptors like a LogP of 1.52, provides an early indication of its properties.[5] However, for definitive characterization, the experimental shake-flask method remains the indispensable gold standard. By following the detailed protocols within this guide, researchers can confidently generate the high-quality solubility data essential for making informed decisions in the complex process of drug development.

References

- Vertex AI Search. (2025, January 24). A review on computational models for predicting protein solubility.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- Google Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.

- IEEE Xplore. (n.d.).

- American Chemical Society. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- ChemScene. (n.d.). 1248132-17-3 | 3-Methyl-2-(piperidin-3-yloxy)pyridine.

- AIP Publishing. (2018, August 1). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics.

- BMG LABTECH. (2023, April 6).

- Analytik NEWS. (2024, November 14).

- OECD. (n.d.). Test No.

- Biotecnologie BT. (n.d.).

- Sigma-Aldrich. (n.d.). 3-Methylpyridine 99 108-99-6.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- American Chemical Society. (2020, February 25). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. azolifesciences.com [azolifesciences.com]

- 4. books.rsc.org [books.rsc.org]

- 5. chemscene.com [chemscene.com]

- 6. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. analytik.news [analytik.news]

- 10. oecd.org [oecd.org]

- 11. biotecnologiebt.it [biotecnologiebt.it]

3-Methyl-2-(piperidin-3-yloxy)pyridine CAS number and material safety data sheet (MSDS)

An In-depth Technical Guide to 3-Methyl-2-(piperidin-3-yloxy)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. The document delineates its chemical identity, including its CAS number, physicochemical properties, and a proposed synthetic pathway. While a specific Material Safety Data Sheet (MSDS) is not publicly available, a detailed safety and handling profile has been constructed based on data from structurally analogous compounds. The guide explores the potential applications of this scaffold in medicinal chemistry, drawing parallels with similar structures investigated as therapeutic agents. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel pyridine and piperidine derivatives.

Introduction: Unpacking a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the structures of approved therapeutics. These are often referred to as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The pyridine ring is one such scaffold, ubiquitous in pharmaceuticals due to its water solubility, stability, and capacity for hydrogen bonding.[1] Similarly, the piperidine moiety is a cornerstone in drug design, valued for its three-dimensional structure and its presence in numerous natural alkaloids and synthetic drugs.[2]

3-Methyl-2-(piperidin-3-yloxy)pyridine integrates these two critical pharmacophores, creating a molecule with significant potential for drug discovery programs. The ether linkage provides a flexible yet stable connection between the aromatic pyridine core and the saturated piperidine ring, while the methyl group on the pyridine ring can influence steric interactions and metabolic stability. This guide aims to provide a detailed technical profile of this compound to facilitate its use in research and development.

Chemical Identity:

-

Systematic Name: 3-Methyl-2-(piperidin-3-yloxy)pyridine

-

CAS Number: 1248132-17-3[3]

-

Molecular Formula: C₁₁H₁₆N₂O[3]

-

Molecular Weight: 192.26 g/mol [3]

-

Structure:

(A representative 2D structure of the molecule)

(A representative 2D structure of the molecule)

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from solubility and permeability to its interaction with biological targets. While experimentally derived data for 3-Methyl-2-(piperidin-3-yloxy)pyridine is scarce, the following table summarizes its known attributes and computationally predicted values.

| Property | Value | Source | Notes |

| CAS Number | 1248132-17-3 | ChemScene[3] | The unique identifier for the specific chemical substance. |

| Molecular Formula | C₁₁H₁₆N₂O | ChemScene[3] | Indicates the elemental composition of the molecule. |

| Molecular Weight | 192.26 g/mol | ChemScene[3] | |

| SMILES | CC1=CC=CN=C1OC2CNCCC2 | ChemScene[3] | A linear notation representing the molecular structure. |

| Purity | ≥98% | ChemScene[3] | As specified by a commercial supplier. |

| Appearance | Predicted: Colorless to pale yellow oil or solid | - | Based on similar small molecule heterocyclic compounds. |

| logP (predicted) | 1.8 ± 0.5 | - | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| pKa (predicted) | Basic pKa: 8.5-9.5 (Piperidine N)Basic pKa: 4.5-5.5 (Pyridine N) | - | The piperidine nitrogen is the more basic site, likely to be protonated at physiological pH. |

| Solubility (predicted) | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | - | Typical for compounds with both polar and non-polar features. |

Synthesis and Manufacturing

While specific vendor-proprietary synthesis routes are not public, a plausible and efficient synthesis can be designed based on established chemical principles, such as the Williamson ether synthesis or a Mitsunobu reaction. The following protocol outlines a general approach.

Proposed Synthetic Workflow

The diagram below illustrates a potential two-step synthesis starting from commercially available 2-chloro-3-methylpyridine and N-Boc-3-hydroxypiperidine. This approach is chosen for its reliability and the use of a Boc protecting group, which prevents side reactions at the piperidine nitrogen and can be removed under mild acidic conditions.

Sources

A Technical Guide to In Vitro Binding Affinity Studies of Novel Ligands: The Case of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Introduction: From Chemical Structure to Biological Function

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is both complex and exacting. A molecule such as 3-Methyl-2-(piperidin-3-yloxy)pyridine, characterized by its pyridine and piperidine moieties, presents a structural motif suggestive of interaction with biological macromolecules. However, its specific targets and the strength of these interactions remain undefined without empirical investigation. The first and most crucial step in elucidating the pharmacological profile of such a compound is the quantitative assessment of its binding affinity for a hypothesized target.

This guide provides an in-depth, technically-focused framework for conducting in vitro binding affinity studies. While public data on the specific biological targets of 3-Methyl-2-(piperidin-3-yloxy)pyridine is scarce, its structure bears resemblance to ligands known to interact with neuronal nicotinic acetylcholine receptors (nAChRs). Nicotine, for instance, binds to high-affinity nAChRs in the brain, which are primarily composed of α4 and β2 subunits (α4β2Rs)[1]. Therefore, for the purpose of this technical guide, we will proceed under the scientifically-grounded hypothesis that 3-Methyl-2-(piperidin-3-yloxy)pyridine is a ligand for α4β2 nicotinic acetylcholine receptors .

This document will detail the principles and a robust, self-validating protocol for a competitive radioligand binding assay, the gold-standard method for determining binding affinity for ion channels[2]. We will explore the causality behind each experimental step, from membrane preparation to data analysis, ensuring the generation of reliable and reproducible affinity constants (Kᵢ).

Part 1: The Strategic Core - Selecting the Appropriate Binding Assay

The primary objective is to determine the affinity of our test compound, 3-Methyl-2-(piperidin-3-yloxy)pyridine, for its hypothesized target, the α4β2 nAChR. The choice of assay is a critical decision that balances throughput, sensitivity, and the nature of the target.

Radioligand Binding Assays: This classic technique directly measures the interaction of a radiolabeled ligand with a receptor. In a competitive assay format, we measure the ability of our unlabeled test compound to displace a known radioligand from the receptor.

-

Causality & Expertise: Radioligand assays are the preferred method for initial affinity determination for several reasons. The use of a tritiated ([³H]) or iodinated ([¹²⁵I]) ligand provides exceptional sensitivity. Critically, radioactive isotopes are small and do not typically cause the steric hindrance that larger fluorescent labels might, which is a key consideration for ion channel binding pockets[3]. This ensures that the binding interaction measured is more likely to be authentic. For nAChRs, well-characterized radioligands like [³H]Cytisine or [³H]Epibatidine are readily available and serve as excellent probes for the high-affinity state of the α4β2 subtype[4][5].

Alternative, Non-Radioactive Methods: Technologies like Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), and Surface Plasmon Resonance (SPR) offer non-radioactive alternatives.

-

Field Insights: While these methods are valuable, particularly for high-throughput screening, they can present challenges for initial, precise affinity determination. HTRF, for example, relies on labeling the receptor and a competing ligand with fluorescent dyes, which can be bulky and potentially interfere with binding[3]. For a novel, uncharacterized compound, it is paramount to first establish a benchmark affinity value using the most direct and least artifact-prone method available.

Our Verdict: For the rigorous characterization of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a competitive radioligand binding assay using membranes from cells expressing human α4β2 nAChRs and [³H]Cytisine as the radioligand is the most authoritative and scientifically sound approach.

Part 2: Protocol Deep Dive - Competitive Radioligand Binding for α4β2 nAChRs

This section provides a detailed, step-by-step methodology designed as a self-validating system. The inclusion of appropriate controls at every stage is non-negotiable for ensuring the trustworthiness of the final data.

Principle of the Assay

The experiment quantifies the competition between a fixed concentration of a high-affinity radioligand ([³H]Cytisine) and a range of concentrations of the unlabeled test compound (3-Methyl-2-(piperidin-3-yloxy)pyridine) for the α4β2 receptor binding sites. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. This dose-dependent inhibition allows for the calculation of the concentration of test compound that displaces 50% of the specific radioligand binding, known as the IC₅₀.

Mandatory Visualization: Assay Principle

Caption: Competitive binding at the α4β2 nAChR site.

Materials & Reagents

-

Receptor Source: Commercially available cryopreserved membranes from HEK293 or SH-SY5Y cells stably expressing human recombinant α4β2 nAChRs.

-

Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol). The concentration used in the assay should be approximately equal to its dissociation constant (Kᴅ), typically around 0.3-0.6 nM[6].

-

Test Compound: 3-Methyl-2-(piperidin-3-yloxy)pyridine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).

-

Assay Buffer: Tris-HCl (50 mM), pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Ice-cold Tris-HCl (50 mM), pH 7.4.

-

Non-Specific Binding (NSB) Determinate: A high concentration (e.g., 10 µM) of a known, unlabeled nAChR ligand such as (-)-Nicotine[6].

-

Scintillation Cocktail: A high-efficiency liquid scintillation fluid suitable for aqueous samples.

-

Hardware: 96-well microplates, glass fiber filtermats (e.g., GF/B or GF/C), cell harvester, and a liquid scintillation counter.

Experimental Workflow

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 5-10 µg protein per well) in ice-cold Assay Buffer. Homogenize briefly.

-

Prepare a serial dilution series of 3-Methyl-2-(piperidin-3-yloxy)pyridine in Assay Buffer, typically spanning from 1 pM to 10 µM.

-

Dilute the [³H]Cytisine stock in Assay Buffer to a working concentration that is 2x the final desired concentration (e.g., if final is 0.6 nM, prepare a 1.2 nM solution)[6].

-

Prepare the NSB solution of 10 µM (-)-Nicotine in Assay Buffer.

-

-

Assay Plate Setup (in a 96-well plate):

-

Total Binding (TB) Wells (n=3): Add 50 µL Assay Buffer, 50 µL of the 2x [³H]Cytisine solution, and 100 µL of the membrane preparation.

-

Non-Specific Binding (NSB) Wells (n=3): Add 50 µL of 10 µM (-)-Nicotine, 50 µL of the 2x [³H]Cytisine solution, and 100 µL of the membrane preparation.

-

Competition Wells (n=3 per concentration): Add 50 µL of each concentration of the 3-Methyl-2-(piperidin-3-yloxy)pyridine serial dilution, 50 µL of the 2x [³H]Cytisine solution, and 100 µL of the membrane preparation. The final assay volume is 200 µL.

-

-

Incubation:

-

Seal the plate and incubate for 120 minutes at 4°C to reach binding equilibrium[6]. Incubation on ice minimizes receptor degradation and non-specific interactions.

-

-

Termination and Harvesting:

-

Pre-soak the glass fiber filtermat in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

-

Rapidly aspirate the contents of each well onto the filtermat using a cell harvester. This speed is crucial to prevent the receptor-ligand complex from dissociating.

-

Wash the filters immediately with 3-5 volumes of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filtermat completely.

-

Place the filtermat in a scintillation bag or vial with an appropriate volume of scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

-

Part 3: Data Analysis - From Raw Counts to Affinity Constant

Rigorous data analysis is essential to transform raw CPM values into a meaningful affinity constant (Kᵢ).

-

Calculate Specific Binding:

-

Average the CPM values for the triplicate wells of TB, NSB, and each competitor concentration.

-

Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM). The NSB should ideally be less than 20% of the TB for a robust assay.

-

-

Generate Competition Curve:

-

For each concentration of 3-Methyl-2-(piperidin-3-yloxy)pyridine, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.

-

Plot the % Specific Binding against the logarithm of the competitor concentration.

-

-

Determine the IC₅₀:

-

Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) model. The software will calculate the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific binding.

-

-

Calculate the Affinity Constant (Kᵢ):

-

The IC₅₀ is an experimental value that depends on the concentration of the radioligand used. To determine the absolute affinity of the test compound (Kᵢ), which is an intrinsic property of the molecule-receptor interaction, the Cheng-Prusoff equation must be used[7][8][9].

-

Equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

-

Kᵢ: The inhibitory constant for the test compound.

-

IC₅₀: The experimentally determined half-maximal inhibitory concentration.

-

[L]: The concentration of the radioligand ([³H]Cytisine) used in the assay.

-

Kᴅ: The dissociation constant of the radioligand for the receptor (a known value for the specific batch of radioligand and receptor preparation, e.g., 0.3 nM)[6].

-

-

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data for 3-Methyl-2-(piperidin-3-yloxy)pyridine against two common nAChR subtypes to illustrate how affinity and selectivity are reported.

| Compound | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) | Assay Conditions |

| 3-Methyl-2-(piperidin-3-yloxy)pyridine | Human α4β2 nAChR | 15.6 | 7.8 | [³H]Cytisine, [L]=0.6 nM, Kᴅ=0.6 nM |

| 3-Methyl-2-(piperidin-3-yloxy)pyridine | Human α7 nAChR | >10,000 | >5,000 | [¹²⁵I]α-Bungarotoxin, [L]=1 nM, Kᴅ=1 nM |

| (-)-Nicotine (Control) | Human α4β2 nAChR | 9.7 | 4.85 | [³H]Cytisine, [L]=0.6 nM, Kᴅ=0.6 nM[6] |

This hypothetical data suggests that the compound is a potent and selective ligand for the α4β2 nAChR subtype.

Conclusion and Forward Look

This guide has outlined a robust, authoritative framework for determining the in vitro binding affinity of a novel compound, 3-Methyl-2-(piperidin-3-yloxy)pyridine, for its hypothesized target, the α4β2 nicotinic acetylcholine receptor. By employing the gold-standard competitive radioligand binding assay with stringent controls and appropriate data analysis via the Cheng-Prusoff equation, researchers can generate a reliable Kᵢ value. This affinity constant is a cornerstone of the compound's pharmacological profile, informing decisions on selectivity screening against other receptor subtypes and guiding the design of subsequent functional assays (e.g., electrophysiology or ion flux studies) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

References

-

Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available from: [Link][7]

-

Cheng-Prusoff Equation Calculator. Calculator.net. Available from: [Link][8]

-

Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. Available from: [Link][4]

-

nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link][6]

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical pharmacology, 22(23), 3099–3108.

-

Radioligand Binding Characterization of Neuronal Nicotinic Acetylcholine Receptors. Wiley Online Library. Available from: [Link][5]

-

Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP (YouTube). Available from: [Link][10]

-

Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? Biocompare. Available from: [Link][3]

-

Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. Available from: [Link][11]

-

Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available from: [Link][1][12]

-

Probing function in ligand-gated ion channels without measuring ion transport. bioRxiv. Available from: [Link][14]

-

Ion Channel Binding Assays. Eurofins Discovery. Available from: [Link][2]

Sources

- 1. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. biocompare.com [biocompare.com]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Radioligand Binding Characterization of Neuronal Nicotinic Acetylcholine Receptors / Current Protocols in Pharmacology, 2008 [sci-hub.box]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 8. calculator.academy [calculator.academy]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. aurorabiomed.com [aurorabiomed.com]

- 12. jneurosci.org [jneurosci.org]

- 13. pdspdb.unc.edu [pdspdb.unc.edu]

- 14. biorxiv.org [biorxiv.org]

A Technical Guide to the Preliminary Cytotoxicity Screening of 3-Methyl-2-(piperidin-3-yloxy)pyridine

Abstract

This document provides a comprehensive technical framework for conducting the initial in vitro cytotoxicity assessment of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a novel compound featuring a pyridine scaffold. The pyridine ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1][2][3] Therefore, a robust and early assessment of cytotoxicity is a critical step in evaluating its potential as a drug candidate.[4] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a multi-assay, multi-cell line screening strategy. We will detail field-proven protocols for assessing metabolic viability, cell membrane integrity, and the mode of cell death, ensuring the generation of reliable and interpretable preliminary data.

Section 1: Foundational Strategy & Experimental Design

The goal of a preliminary screen is not merely to determine if a compound is toxic, but to begin painting a picture of its cytotoxic profile: its potency, its selectivity, and its primary mechanism of inducing cell death. A single data point from one assay is insufficient and can be misleading.[5] Our strategy is therefore built on three pillars: a multi-assay approach, strategic cell line selection, and self-validating experimental design.

The Rationale for a Multi-Assay Approach

Cytotoxicity is a complex outcome that can result from various cellular insults. To capture a comprehensive profile of 3-Methyl-2-(piperidin-3-yloxy)pyridine, we will employ three distinct assays that measure different hallmarks of cell death. This approach provides a system of checks and balances, where the results from one assay can corroborate or provide context to the others.

-

Metabolic Viability (MTT Assay): Measures the activity of mitochondrial dehydrogenases.[6][7] This is a proxy for overall cellular health and metabolic function. A reduction in signal indicates a loss of viability but does not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[8]

-

Membrane Integrity (LDH Assay): Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks into the culture medium when the plasma membrane is compromised.[9][10] This is a direct marker of cytotoxic events leading to necrosis or late-stage apoptosis.

-

Mode of Cell Death (Apoptosis vs. Necrosis Assay): Utilizes dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] This provides crucial mechanistic insight into how the compound is inducing cell death.

Strategic Cell Line Selection

The choice of cell line profoundly influences the outcome of cytotoxicity testing.[5] A compound's effect can vary dramatically between cell types due to differences in metabolism, receptor expression, or genetic background.[5] For a preliminary screen of 3-Methyl-2-(piperidin-3-yloxy)pyridine, a tiered approach is recommended:

-

Tier 1 (Broad Spectrum):

-

Tier 2 (Selectivity Assessment):

-

HEK293T (Human Embryonic Kidney): Often used as a proxy for a "normal" or non-cancerous cell line to determine if the compound has selective toxicity towards cancer cells.[13]

-

This panel allows for an initial assessment of broad anti-cancer activity and provides a critical, early indication of a potential therapeutic window.[14]

Section 2: Experimental Workflows & Protocols

The integrity of the data generated rests on meticulous execution and the inclusion of appropriate controls. Each protocol is designed to be self-validating.

Compound & Reagent Preparation

-

Compound Stock Solution: Prepare a 10 mM stock solution of 3-Methyl-2-(piperidin-3-yloxy)pyridine (MW: 192.26 g/mol )[15] in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Store at -20°C, protected from light.

-

Serial Dilutions: On the day of the experiment, create a series of working solutions by performing serial dilutions of the stock solution in complete cell culture medium. A typical concentration range for a preliminary screen might be 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and does not exceed 0.5% to avoid solvent-induced toxicity.

Assay 1: Cell Viability via MTT Reduction

This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is proportional to the number of viable cells.[16]

Protocol:

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of 3-Methyl-2-(piperidin-3-yloxy)pyridine. Include wells for:

-

Vehicle Control: Medium with the same final DMSO concentration as the test wells.

-

Untreated Control: Medium only.

-

Positive Control: Medium with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

-

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[7] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes, protected from light.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

Assay 2: Membrane Integrity via LDH Release

This assay quantifies the activity of LDH, an enzyme released from the cytosol of cells with damaged plasma membranes.[9][17]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

-

Establish Controls: It is critical to set up specific controls for this assay[10]:

-

Spontaneous LDH Release: Vehicle control wells (measures background cell death).

-

Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 30 minutes before the endpoint.

-

Background Control: Medium only (no cells).

-

-

Incubation: Incubate the plate for the same duration as the MTT assay.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 100 µL of the LDH reaction solution (containing substrate and dye, as per a commercial kit's instructions) to each well of the new plate.[10][18]

-

Incubation & Data Acquisition: Incubate for up to 30 minutes at room temperature, protected from light.[10] Measure the absorbance at the appropriate wavelength (typically 490 nm or 565 nm, depending on the kit)[10][18].

Assay 3: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) that translocates to the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent nuclear stain that is excluded by live cells with intact membranes.[11][12]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with low, medium, and high concentrations of 3-Methyl-2-(piperidin-3-yloxy)pyridine (based on MTT/LDH results) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Staining: Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[13] Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

Section 3: Data Analysis & Interpretation

Raw data from a plate reader or flow cytometer is meaningless without proper normalization and analysis. The ultimate goal is to derive a dose-response relationship and calculate the half-maximal inhibitory concentration (IC₅₀).[8][19]

Data Normalization

-

MTT Assay: The percentage of cell viability is calculated using the formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

-

LDH Assay: The percentage of cytotoxicity is calculated relative to the maximum LDH release[10]: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

IC₅₀ Calculation and Interpretation

The IC₅₀ is the concentration of a drug required to inhibit a biological process by 50%.[8] It is a standard measure of a compound's potency.

-

Plotting: Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.

-

Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a non-linear, four-parameter sigmoidal dose-response curve. This will provide the IC₅₀ value.

-

Interpretation: A lower IC₅₀ value indicates a more potent compound.[20] For example, an IC₅₀ in the low micromolar (µM) or nanomolar (nM) range is generally considered potent.[21] Comparing the IC₅₀ value in a cancer cell line (e.g., A549) to that in a non-cancerous cell line (HEK293T) gives a preliminary Selectivity Index (SI) . A high SI is desirable, suggesting the compound is preferentially toxic to cancer cells.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and assays.

| Cell Line | Assay Type | Exposure Time (h) | IC₅₀ (µM) |

| A549 | MTT | 72 | [Calculated Value] |

| LDH | 72 | [Calculated Value] | |

| MCF-7 | MTT | 72 | [Calculated Value] |

| LDH | 72 | [Calculated Value] | |

| HEK293T | MTT | 72 | [Calculated Value] |

| LDH | 72 | [Calculated Value] |

Conclusion

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 3-Methyl-2-(piperidin-3-yloxy)pyridine. By integrating data on metabolic activity (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI), researchers can build a comprehensive initial profile of the compound's biological activity. This foundational data is essential for making informed decisions in the drug discovery pipeline, guiding subsequent mechanism-of-action studies, and prioritizing candidates for further development.

References

- Abcam. (2025, May 20).

- Antibodies Incorporated. Necrosis vs Apoptosis Assay Kit.

- Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex.

- Biotium.

- United States Biological. Necrosis vs Apoptosis BioAssay™ Kit.

- Abbkine. LDH Cytotoxicity Assay Kit. Abbkine.

- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

- Shlomovitz, I., & Gerlic, M. (2018).

- AAT Bioquest. (2023, June 21). What is the principle of LDH assay?.

- Cellyce. MTT Assay Protocol. Cellyce.

- Abcam. MTT assay protocol. Abcam.

- Matotoka, M., & Masoko, P. (2025, February 19).

- Cayman Chemical. LDH Cytotoxicity Assay Kit. Cayman Chemical.

- ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.

- CLYTE. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

- BenchChem. (2025). An In-depth Technical Guide to Preliminary Cytotoxicity Screening on Cancer Cell Lines. BenchChem.

- Bio-protocol. LDH Cytotoxicity Assay. Bio-protocol.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. BenchChem.

- MDPI. (2025, December 15). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI.

- ChemScene. 3-Methyl-2-(piperidin-3-yloxy)pyridine. ChemScene.

- Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Horizon Discovery.

- Wicha, P., et al. (2019). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. PMC.

- Contreras, L., et al. (2021).

- Wikipedia. 3-Methylpyridine. Wikipedia.

- PubChem. 3-[(Pyridin-3-yl)methyl]piperidin-3-ol. PubChem.

- International Journal of Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions. IJNRD.

- ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

Sources

- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. clyte.tech [clyte.tech]

- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 12. biotium.com [biotium.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. chemscene.com [chemscene.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. biopioneer.com.tw [biopioneer.com.tw]

- 19. clyte.tech [clyte.tech]

- 20. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

A Literature Review of Synthesis Pathways for 3-Methyl-2-(piperidin-3-yloxy)pyridine Precursors

Abstract

3-Methyl-2-(piperidin-3-yloxy)pyridine serves as a crucial structural motif in contemporary drug discovery, appearing in a range of pharmacologically active agents. Its synthesis hinges on the efficient and stereocontrolled preparation of its core precursors: a suitably functionalized pyridine ring and a chiral 3-hydroxypiperidine derivative. This technical guide provides an in-depth review of the prevalent and innovative synthetic pathways for these key intermediates. We will dissect the strategic considerations behind precursor synthesis, focusing on the preparation of 2-chloro-3-methylpyridine and the asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine. The document emphasizes the causality behind methodological choices, from classical resolution to modern biocatalytic reductions, and culminates in the discussion of their coupling via the Williamson ether synthesis. Detailed, field-proven protocols and comparative data are presented to equip researchers and drug development professionals with a comprehensive understanding of this synthetic landscape.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 3-Methyl-2-(piperidin-3-yloxy)pyridine reveals that the central ether linkage is the most strategic point for disconnection. This bond is typically formed via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This strategy identifies two primary precursors: an electrophilic pyridine component and a nucleophilic piperidine alcohol.

The most common and industrially viable approach involves the reaction of an activated 2-halopyridine with 3-hydroxypiperidine. This leads to the identification of 2-chloro-3-methylpyridine and 3-hydroxypiperidine as the key building blocks for our investigation.

Caption: General pathway for 2-chloro-3-methylpyridine synthesis.

Experimental Protocol: Synthesis from 3-Methyl-2-pyridinecarboxylic Acid

An alternative laboratory-scale synthesis involves the decarboxylative chlorination of 3-methyl-2-pyridinecarboxylic acid.

Protocol: [4]1. Combine 3-methylpyridine-2-carboxylic acid (0.3 mmol), sodium hydroxide (0.15 mmol), tetrabutylammonium chloride (TBAC, 0.45 mmol), and di-tert-butyl peroxide (DTBP, 0.9 mmol) in a 25 mL Schlenk flask. 2. Add acetonitrile (CH3CN, 1 mL) as the solvent. 3. Heat the reaction mixture in an oil bath at 50 °C for 20 hours. 4. Upon completion, the product is isolated and purified using standard chromatographic techniques.

Causality Behind Choices:

-

TBAC: Acts as a phase-transfer catalyst, facilitating the reaction between the aqueous and organic components.

-

DTBP: Serves as a radical initiator under thermal conditions.

-

Low Temperature (50 °C): This mild condition helps to control the reaction rate and minimize side-product formation.

Synthesis of the Chiral Piperidine Moiety

The 3-hydroxypiperidine core is a chiral synthon of immense value in medicinal chemistry. [5][6]The biological activity of the final drug often depends on a specific enantiomer, making stereocontrolled synthesis paramount. The (S)-enantiomer, specifically (S)-N-Boc-3-hydroxypiperidine, is a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. [6][7]

Pathway 1: Hydrogenation and Chemical Resolution

A classical approach involves the hydrogenation of 3-hydroxypyridine to produce racemic 3-hydroxypiperidine, followed by resolution to separate the enantiomers.

Caption: Synthesis of (S)-N-Boc-3-hydroxypiperidine via resolution.

Protocol: Hydrogenation of 3-Hydroxypyridine [8]1. In an autoclave, charge 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L). 2. Pressurize the reactor with hydrogen to 5 MPa. 3. Heat the mixture to 90 °C and maintain for 48 hours. 4. After cooling and venting, filter the catalyst to yield an aqueous solution of 3-hydroxypiperidine.

Protocol: Resolution and Boc Protection [8]1. The racemic 3-hydroxypiperidine is refluxed with the resolving agent, D-pyroglutamic acid, in ethanol. 2. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt selectively crystallizes. 3. The isolated salt is then treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH in water). 4. The reaction mixture is extracted with ethyl acetate, and the organic layers are combined and concentrated to yield (S)-N-Boc-3-hydroxypiperidine.

Causality Behind Choices:

-

Rh/C Catalyst: Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under high pressure. [8]* D-pyroglutamic acid: This chiral resolving agent forms diastereomeric salts with the racemic amine, allowing for the separation of the desired (S)-enantiomer by fractional crystallization. [8]* Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen. This prevents the secondary amine from acting as a competing nucleophile in the subsequent etherification step and improves handling and solubility in organic solvents.

Pathway 2: Asymmetric Biocatalytic Reduction